N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
This compound features a cyclopentanecarboxamide core substituted with two thiophen-2-yl groups and a hydroxyethoxyethyl side chain.
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S2/c20-9-10-22-14(15-5-3-11-23-15)13-19-17(21)18(7-1-2-8-18)16-6-4-12-24-16/h3-6,11-12,14,20H,1-2,7-10,13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBDRHYIGSONFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=CC=CS3)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides an overview of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C13H15NO4S
- Molecular Weight : 281.33 g/mol
The structure features a cyclopentanecarboxamide moiety along with thiophene and hydroxyethoxy groups, which may contribute to its biological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. The mechanism often involves the modulation of immune responses and inhibition of specific signaling pathways associated with tumor growth.
- Mechanism of Action :
Anti-inflammatory Properties
The compound's structural components suggest potential anti-inflammatory effects, which are critical in various diseases, including cancer. By modulating inflammatory pathways, it could reduce tumor-associated inflammation.
Case Studies
- Study on Similar Compounds :
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclopentanecarboxamide Cores
Cyclopropyl Fentanyl (N-(1-phenethylpiperidin-4-yl)-N-phenylcyclopentanecarboxamide)
- Key Differences : Cyclopropyl fentanyl replaces the thiophene groups with a phenyl ring and piperidine moiety, optimizing opioid receptor binding. The absence of thiophene and hydroxyethoxy groups reduces polarity, enhancing blood-brain barrier penetration .
- Activity : Acts as a potent µ-opioid receptor agonist, with reported fatalities linked to respiratory depression .
N-(2-Nitrophenyl)thiophene-2-carboxamide
- Key Differences : This simpler carboxamide lacks the cyclopentane ring and hydroxyethoxy chain but retains a thiophene-carboxamide backbone.
- Activity: Demonstrates genotoxicity in bacterial and mammalian cells, attributed to nitro group-mediated DNA damage .
Table 1: Structural and Functional Comparison
Thiophene-Containing Derivatives with Hydrophilic Side Chains
2-[(2S)-2-(4-(5-(2-Hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic Acid
- Key Similarities : Shares the 2-hydroxyethoxy-thiophene motif, critical for DNA interaction in docking studies.
N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] Piperazinyl Quinolones
Spirocyclic Carboxamides with Thiophene Moieties
Spiro-N-(4-sulfamoylphenyl)-2-carboxamide Derivatives
- Key Differences : These spiro compounds feature sulfonamide groups and cyclic ketone-derived structures, unlike the linear hydroxyethoxy chain in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
